2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
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Overview
Description
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline typically involves the nitration of 2-fluoroaniline followed by the introduction of the hydroxyethyl group. One common method is as follows:
Nitration: 2-Fluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Hydroxyethylation: The resulting 2-fluoro-4-nitroaniline is then reacted with ethylene oxide or ethylene carbonate in the presence of a base such as potassium carbonate to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-Fluoro-N-(2-aminoethyl)-4-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-N-(2-carboxyethyl)-4-nitroaniline.
Scientific Research Applications
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, while the hydroxyethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitroaniline: Lacks the hydroxyethyl group, making it less soluble in water.
4-Nitroaniline: Lacks both the fluorine and hydroxyethyl groups, resulting in different reactivity and applications.
2-Fluoro-N-(2-hydroxyethyl)aniline:
Uniqueness
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is unique due to the combination of the fluorine, hydroxyethyl, and nitro groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-4-nitroanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBBENWEBUOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651871 |
Source
|
Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509151-97-7 |
Source
|
Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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